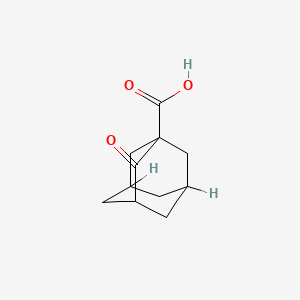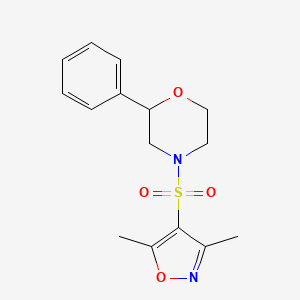
N-(2,6-ditert-butylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-ditert-butylphenyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 277.4 g/mol. In
Aplicaciones Científicas De Investigación
N-(2,6-ditert-butylphenyl)acetamide has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and biomedical research. In organic synthesis, this compound has been used as a ligand for metal-catalyzed reactions, and as a reagent for the synthesis of various organic compounds. In material science, this compound has been used as a building block for the preparation of functional materials such as polymers, dendrimers, and nanoparticles. In biomedical research, this compound has been investigated for its potential as an anticancer agent, an antibacterial agent, and a neuroprotective agent.
Mecanismo De Acción
The mechanism of action of N-(2,6-ditert-butylphenyl)acetamide is not fully understood, but it is thought to involve the inhibition of enzymes such as proteases and phosphatases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the growth of bacteria by disrupting their cell membrane and inhibiting their metabolic pathways. In addition, this compound has been shown to protect neurons from oxidative stress and inflammation by activating various signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of various enzymes such as cathepsin B, caspase-3, and alkaline phosphatase. In vivo studies have shown that this compound can inhibit the growth of tumors in mice, reduce the bacterial load in infected mice, and protect neurons from damage in rat models of neurodegenerative diseases. However, the pharmacokinetics and toxicity of this compound in humans are not well understood, and further studies are needed to evaluate its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-ditert-butylphenyl)acetamide has several advantages for lab experiments, including its ease of synthesis, high purity, and low cost. This compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful handling and disposal procedures should be followed when working with this compound.
Direcciones Futuras
There are several future directions for research on N-(2,6-ditert-butylphenyl)acetamide, including its potential as a drug candidate for various diseases, its use as a building block for the preparation of functional materials, and its application in catalysis and other chemical reactions. In the field of drug discovery, this compound could be further optimized for its pharmacokinetic and pharmacodynamic properties, and its toxicity could be evaluated in preclinical and clinical studies. In the field of material science, this compound could be used to prepare new materials with specific properties such as conductivity, luminescence, and biocompatibility. In the field of catalysis, this compound could be used as a ligand for the synthesis of new catalysts with improved selectivity and efficiency.
Conclusion
In conclusion, this compound, or this compound, is a versatile chemical compound that has potential applications in various fields such as organic synthesis, material science, and biomedical research. This compound can be synthesized under mild conditions and has been shown to have various biochemical and physiological effects. However, further studies are needed to evaluate its safety and efficacy, and to explore its potential as a drug candidate and a building block for functional materials.
Métodos De Síntesis
The synthesis of N-(2,6-ditert-butylphenyl)acetamide involves the reaction of 2,6-ditert-butylaniline with acetic anhydride in the presence of a catalyst. The reaction yields this compound as the main product, along with acetic acid as a byproduct. The reaction can be carried out under mild conditions, and the yield of this compound can be optimized by adjusting the reaction parameters such as temperature, time, and catalyst concentration.
Propiedades
IUPAC Name |
N-(2,6-ditert-butylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-11(18)17-14-12(15(2,3)4)9-8-10-13(14)16(5,6)7/h8-10H,1-7H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAZYTXLNXLVMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=C1C(C)(C)C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2368987.png)
![Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2368991.png)


![4-[(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methyl]benzoic acid](/img/structure/B2368999.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2369001.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2369003.png)
![Butyl[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B2369004.png)
![Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2369005.png)


![N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2369008.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2369009.png)
